molecular formula C12H23NO4 B558485 Boc-D-MeIle-OH CAS No. 267223-87-0

Boc-D-MeIle-OH

Cat. No. B558485
CAS RN: 267223-87-0
M. Wt: 245,32 g/mole
InChI Key: HTBIAUMDQYXOFG-RKDXNWHRSA-N
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Description

Boc-D-MeIle-OH, also known as N-(tert-butoxycarbonyl)-N-methyl-D-isoleucine or (2R,3R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylpentanoic acid, is a compound with the molecular formula C12H23NO4 . It has a molecular weight of 245.32 g/mol . The compound is used in scientific research and has various synonyms .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string InChI=1S/C12H23NO4/c1-7-8(2)9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t8-,9-/m1/s1 . The compound has a topological polar surface area of 66.8 Ų .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 245.32 g/mol . It has a computed XLogP3-AA value of 2.4, indicating its lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . It has a rotatable bond count of 6 . The exact mass and monoisotopic mass of this compound are both 245.16270821 g/mol .

Scientific Research Applications

Efficient Procedures for Protection and Deprotection

Research by Basel and Hassner (2001) details efficient and mild procedures for the removal of excess di-tert-butyl dicarbonate (Boc2O), commonly employed during the NH or OH protection in peptide synthesis. The use of imidazole or trifluoroethanol for this purpose highlights the importance of Boc protection strategies in simplifying synthetic protocols for peptides and amino acids (Basel & Hassner, 2001).

Role in Photocatalysis

A study on the construction of a 2D/2D Bi2O2CO3/Bi4O5Br2 heterostructure for enhanced photocatalytic activity in NOx removal demonstrates the relevance of Boc-related compounds in materials science. Although this study does not directly involve Boc-D-MeIle-OH, it exemplifies the broad utility of bismuth compounds in environmental applications (Zhu et al., 2019).

Brain-on-Chip (BoC) Biotechnology

The advancement of Brain-on-Chip (BoC) biotechnology, as explored by Forró et al. (2021), showcases the integration of microfluidics and cell biology to replicate brain structures and functions in vitro. This approach underlines the significance of innovative biotechnological applications in neuroscience research, albeit not directly related to Boc-protected amino acids (Forró et al., 2021).

Synthesis and Structure Characterization

The synthesis and structure characterization of Fmoc-L-Lys (Boc)-Gly-OH by Yi-nan and Key (2013) delve into the challenges and improvements in polypeptide synthesis, emphasizing the role of Boc protection in facilitating the synthesis of complex peptide structures. This research highlights the continuous efforts to enhance synthetic methodologies for peptides, which are critical for biomedical applications (Yi-nan & Key, 2013).

Safety and Hazards

The specific safety and hazards information for Boc-D-MeIle-OH is not provided in the search results. For detailed safety data, it is recommended to refer to the Safety Data Sheet (SDS) of the compound .

properties

IUPAC Name

(2R,3R)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-7-8(2)9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBIAUMDQYXOFG-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427152
Record name Boc-D-MeIle-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

267223-87-0
Record name Boc-D-MeIle-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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